molecular formula C21H19NO6S2 B281297 2-METHOXYETHYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

2-METHOXYETHYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B281297
M. Wt: 445.5 g/mol
InChI Key: OIJQNJOFWQZIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, methoxyethyl halides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate: This compound has a phenylsulfonyl group instead of a thienylsulfonyl group.

    Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate: This compound has a methyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 2-METHOXYETHYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H19NO6S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C21H19NO6S2/c1-13-19(21(23)27-10-9-26-2)16-12-17(22-30(24,25)18-8-5-11-29-18)14-6-3-4-7-15(14)20(16)28-13/h3-8,11-12,22H,9-10H2,1-2H3

InChI Key

OIJQNJOFWQZIGY-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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